molecular formula C20H24O5 B1253099 Kitungolide B

Kitungolide B

Cat. No.: B1253099
M. Wt: 344.4 g/mol
InChI Key: LUHDPMVWXCNPMF-KVNRGGCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kitungolide B is a marine-derived tricyclic diterpenoid isolated from soft corals. Its structure features a 5/6/7-membered fused ring system, which is critical for its bioactivity and synthetic challenges. Researchers at Tokyo University of Pharmacy and Life Sciences have pioneered its synthesis, focusing on constructing its tricyclic core via stereoselective strategies, including intramolecular cyclization and asymmetric catalysis. While its biological activities remain under investigation, its structural complexity has made it a benchmark for comparing related natural products.

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(4aR,5aR,6Z,9aS,10aS)-6-[(E)-4-hydroxy-4-methylpent-2-enylidene]-4-methyl-10-methylidene-4a,5,5a,9,9a,10a-hexahydropyrano[4,3-g]chromene-2,7-dione

InChI

InChI=1S/C20H24O5/c1-11-8-17(21)25-18-12(2)16-10-24-19(22)13(15(16)9-14(11)18)6-5-7-20(3,4)23/h5-8,14-16,18,23H,2,9-10H2,1,3-4H3/b7-5+,13-6-/t14-,15+,16-,18-/m1/s1

InChI Key

LUHDPMVWXCNPMF-KVNRGGCFSA-N

Isomeric SMILES

CC1=CC(=O)O[C@H]2[C@@H]1C[C@@H]\3[C@@H](C2=C)COC(=O)/C3=C\C=C\C(C)(C)O

Canonical SMILES

CC1=CC(=O)OC2C1CC3C(C2=C)COC(=O)C3=CC=CC(C)(C)O

Synonyms

kitungolide B

Origin of Product

United States

Comparison with Similar Compounds

Mollebenzylanol A

  • Structural Features: Mollebenzylanol A, another marine diterpenoid, possesses a bicyclic lactone framework (6/5-membered rings) rather than a tricyclic system.
  • Synthesis : Key steps include lactonization and oxidative rearrangement, contrasting with Kitungolide B’s reliance on aldol condensation for ring formation.
  • Bioactivity : Preliminary studies suggest antimicrobial properties, though direct comparisons with this compound are lacking.

Sinugyrosanolide A

  • Structural Features: This norsesterterpenoid contains a 7-membered ring fused to a bicyclic system, differing from this compound’s 5/6/7 arrangement.

Clavubicyclone

  • Structural Features: A bicyclic diterpenoid with a unique bridgehead double bond, lacking the third ring seen in this compound.
  • Synthesis : Utilizes photochemical [2+2] cycloaddition, highlighting divergent synthetic approaches compared to this compound’s thermal methods.

Comparative Data Table

Compound Ring System Key Synthetic Method Source Organism Notable Bioactivity
This compound 5/6/7 Tricyclic Asymmetric aldol condensation Soft Coral Under investigation
Mollebenzylanol A 6/5 Bicyclic Oxidative lactonization Marine Sponge Antimicrobial
Sinugyrosanolide A 7/5/4 Tricyclic Radical cyclization Gorgonian Coral Anti-inflammatory
Clavubicyclone 6/5 Bicyclic Photochemical [2+2] cycloaddition Soft Coral Cytotoxic

Q & A

Q. How can qualitative methods (e.g., researcher interviews) complement quantitative data in this compound research?

  • Methodological Approach: Conduct semi-structured interviews with experts to identify underreported challenges (e.g., compound degradation during assays). Use thematic analysis to code responses and integrate insights into experimental redesign (e.g., stabilizing buffer conditions). Triangulate findings with quantitative stability data .

Data Management and Reproducibility

Q. What protocols ensure raw data transparency for this compound studies, particularly with complex datasets like NMR spectra?

  • Methodological Approach: Deposit raw spectra in public repositories (e.g., Zenodo) with metadata detailing acquisition parameters (e.g., solvent, frequency). For computational studies, share scripts (e.g., Python/R) and force field parameters. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .

Q. How should researchers address batch-to-batch variability in this compound isolation?

  • Methodological Approach: Standardize extraction protocols using SOPs (Standard Operating Procedures) and document environmental variables (e.g., temperature, humidity). Implement QC/QA checks via LC-MS fingerprinting for each batch. Use multivariate analysis (e.g., PCA) to identify sources of variability .

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